molecular formula C12H10O2 B117158 6-Methoxy-2-naphthaldehyde CAS No. 3453-33-6

6-Methoxy-2-naphthaldehyde

Cat. No.: B117158
CAS No.: 3453-33-6
M. Wt: 186.21 g/mol
InChI Key: VZBLASFLFFMMCM-UHFFFAOYSA-N
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Description

6-Methoxy-2-naphthaldehyde (CAS 6304-18-1) is a methoxy-substituted naphthaldehyde derivative widely used in biochemical assays and material science. Structurally, it features a methoxy group at position 6 and an aldehyde group at position 2 on the naphthalene ring. This compound is notable for its role as a fluorogenic substrate in enzymatic activity studies, particularly for aldehyde dehydrogenase (ALDH) and alcohol dehydrogenase (ADH) isoenzymes . It is also a key intermediate in synthesizing aggregation-induced emission (AIE) fluorophores and pharmaceutical metabolites . Its fluorescence properties (excitation: 316–330 nm, emission: 460–465 nm) make it valuable in high-throughput screening for enzyme inhibitors .

Properties

IUPAC Name

6-methoxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBLASFLFFMMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057721
Record name 6-Methoxy-2-naphthalaldehyde
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3453-33-6
Record name 6-Methoxy-2-naphthaldehyde
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Record name 6-Methoxy-2-naphthalaldehyde
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Record name 6-Methoxy-2-naphthalaldehyde
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Record name 6-methoxynaphthalene-2-carbaldehyde
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Record name 6-METHOXY-2-NAPHTHALDEHYDE
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Preparation Methods

Reaction Mechanism and Catalyst Selection

The patented method begins with the oxidation of 6-methoxy-2-acetonaphthone using cuprous chloride (CuCl) or cuprous iodide (CuI) as catalysts. The reaction proceeds via a radical mechanism, where molecular oxygen (introduced as compressed air) acts as the terminal oxidant. The catalyst facilitates the abstraction of a hydrogen atom from the acetyl group, generating a ketone radical intermediate. Subsequent oxygen insertion and elimination yield the aldehyde functionality.

Cuprous halides are preferred due to their stability under oxidative conditions and cost-effectiveness compared to noble metal catalysts. Experimental data show that CuCl (0.5–1.0 equivalents) provides optimal activity, with higher loadings (1.0 eq) reducing reaction times from 48 to 24 hours while maintaining yields above 92%. By contrast, CuI requires longer reaction times (40 hours) to achieve comparable yields (88.1%).

Solvent and Temperature Optimization

The choice of solvent significantly impacts reaction efficiency. Dimethyl sulfoxide (DMSO) demonstrates superior performance over 1,4-dioxane, likely due to its high polarity and ability to stabilize reactive intermediates. At 120°C, DMSO-based reactions achieve 92.9% crude yield with 98% purity, whereas 1,4-dioxane yields 84.5% under identical conditions. Elevated temperatures (>150°C) risk side reactions, such as over-oxidation or decomposition, while temperatures below 100°C prolong reaction times beyond 72 hours.

Table 1: Effect of Reaction Conditions on Yield and Purity

Catalyst (eq)SolventTemp (°C)Time (h)Crude Yield (%)Purity (%)
CuCl (0.5)DMSO1204886.195
CuCl (1.0)DMSO1202492.998
CuI (0.5)DMSO1204088.197
CuCl (0.2)DMSO1203680.796
CuCl (1.0)1,4-Dioxane1204084.595

Post-Reaction Workup and Recrystallization

Crude Product Isolation

After the oxidation step, the reaction mixture is quenched with ethyl acetate (4:1 v/v relative to DMSO) to precipitate inorganic salts. The organic phase is washed with saturated brine to remove residual DMSO, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. This process yields a crude product with 95–98% purity, containing minor impurities such as unreacted acetonaphthone (1.1–2.1%).

Recrystallization for Enhanced Purity

The crude product is recrystallized using ethyl acetate at a solid-to-liquid ratio of 1:5–10. Heating to 70°C ensures complete dissolution, followed by activated carbon treatment to adsorb colored impurities. Slow cooling to 5°C induces crystallization, yielding a purity of 99.2–99.8% with a recovery rate of 80–81%. Ethyl acetate is preferred over methanol or ethanol due to its lower polarity, which minimizes co-crystallization of impurities.

Table 2: Recrystallization Outcomes

Crude Purity (%)Ethyl Acetate (mL/g)Activated Carbon (g/g)Final Purity (%)Recovery (%)
9550.199.581.2
9880.199.880.1
9660.199.279.5

Industrial-Scale Production and Process Economics

Scalability and Throughput

The patent validates the method’s industrial feasibility through a 150 kg batch experiment. Using a 1000 L enamel reactor, the reaction achieves a 95% crude yield with 98.3% purity, demonstrating consistent performance at scale. Key advantages include:

  • Reduced Energy Consumption : Reactions at 120°C eliminate the need for high-pressure equipment.

  • Cost-Effective Catalysts : CuCl costs approximately $50/kg, compared to $300/kg for palladium-based catalysts.

  • Waste Minimization : The process generates <5% inorganic waste, primarily CuO byproducts, which can be recycled.

Comparative Analysis with Prior Methods

Traditional routes, such as the Duff reaction (formylation using hexamine) or bromination-oxidation sequences, suffer from multiple drawbacks:

MethodYield (%)Purity (%)Key Limitations
Duff Reaction60–7085–90Requires toxic HF, multi-step synthesis
Bromination-Oxidation50–6580–88High bromine usage, corrosive conditions
Patent CN113651680A90–9599+Mild conditions, scalable, low cost

Chemical Reactions Analysis

Catalytic Oxidation of 6-Methoxy-2-acetonaphthone

This method employs cuprous halide catalysts (CuCl/CuI) in dimethyl sulfoxide (DMSO) or 1,4-dioxane under oxygen (e.g., air) to oxidize 6-methoxy-2-acetonaphthone to the aldehyde .

Parameter Optimal Conditions Yield Purity
Catalyst (CuCl)1:1 molar ratio to substrate92.9%98%
SolventDMSO
Temperature120°C
Reaction Time24–48 hours
Oxygen SourceCompressed air

Key Findings :

  • Higher catalyst loadings (1.0 eq CuCl) improve yield and purity .

  • Air as the oxygen source reduces costs compared to pure O₂ .

  • Post-treatment involves ethyl acetate extraction and recrystallization .

Bromination/Formylation Route

An alternative synthesis starts with bromination of 2-methoxynaphthalene, followed by formylation using N,N-dimethylformamide (DMF) and n-butyllithium :

  • Bromination :

    • Reactant: 2-Methoxynaphthalene + Br₂ in glacial acetic acid (≤30°C).

    • Product: 6-Bromo-2-methoxynaphthalene.

  • Formylation :

    • Reactant: 6-Bromo-2-methoxynaphthalene + DMF in tetrahydrofuran (THF).

    • Product: this compound (yield: ~75%) .

Challenges :

  • Requires strict temperature control during bromination to avoid side reactions .

Oxidative Decarboxylation Pathways

Under UV light, this compound forms a radical cation intermediate in the presence of CCl₄, leading to oxidative decarboxylation products :

Mechanism :

  • Photoexcitation generates a singlet state.

  • Electron transfer to CCl₄ produces a radical cation.

  • Decarboxylation yields this compound as the major product .

Key Insight :

  • CCl₄ enhances aldehyde yield by quenching competing triplet-state pathways .

Industrial-Scale Production Data

A 1000L reactor trial using catalytic oxidation achieved:

Metric Value
Batch Size150 kg
Yield95.0%
Purity98.3%
Maximum Impurity0.85%

Process Notes :

  • Ethyl acetate recrystallization reduced impurities by 40% .

  • Activated carbon treatment improved product color .

Reaction Optimization Insights

  • Catalyst Screening : CuI (0.5 eq) provided 88.1% yield in 0.1 hours, but scalability was limited due to cost .

  • Solvent Effects : DMSO outperformed 1,4-dioxane in reaction rate and yield .

  • Temperature Sensitivity : Reactions below 100°C showed <50% conversion .

Scientific Research Applications

Diagnostic Applications

6-Methoxy-2-naphthaldehyde serves as a diagnostic reagent in tumor studies, particularly involving aldehyde dehydrogenase (ALDH) enzymes. This compound is instrumental in examining the activity of ALDH in various biological contexts, including cancer research. It has been identified as a substrate for salivary aldehyde dehydrogenase (sALDH), with a low Michaelis constant (Km) value of 0.24 mM, indicating its effectiveness as a substrate for enzymatic reactions .

Case Study: Tumor Studies

In studies focusing on tumor biology, this compound has been utilized to assess the role of ALDH enzymes in cancer cell metabolism. The compound's ability to form fluorescent substrates allows researchers to monitor enzyme activity and its implications in tumor progression and treatment resistance .

Organic Synthesis

This compound is widely used in organic synthesis , particularly for creating fluorescent substrates that are valuable in inhibition studies related to hypertension and vascular inflammation. The photophysical properties of this compound have been explored to understand its behavior under various conditions, which aids in the development of new therapeutic agents .

Applications in Synthesis

  • Fluorescent Probes : The compound can be modified to create fluorescent probes that help visualize biological processes at the cellular level.
  • Intermediate for Drug Synthesis : It acts as an intermediate in the synthesis of nabumetone, a non-steroidal anti-inflammatory drug (NSAID), enhancing the compound's relevance in medicinal chemistry .

Pharmaceutical Applications

As an intermediate in the synthesis of nabumetone, this compound plays a crucial role in the pharmaceutical industry. Nabumetone is used to treat conditions like osteoarthritis and rheumatoid arthritis due to its anti-inflammatory properties. The synthesis pathways of nabumetone often involve this compound as a key precursor, showcasing its importance in drug formulation .

Case Study: Nabumetone Synthesis

Research has highlighted various synthetic methods for producing this compound that are more environmentally friendly and economically viable compared to traditional methods that involve toxic reagents like dimethyl sulfate . These advancements not only improve yield but also reduce environmental impact.

Photophysical Studies

Photophysical studies have revealed insights into the behavior of this compound under light exposure. The compound undergoes photodecarboxylation, leading to the generation of reactive intermediates that can be harnessed for further chemical transformations . This property is particularly useful in developing light-responsive materials and drugs.

Table: Summary of Applications

Application AreaDescription
Diagnostic ReagentUsed in tumor studies involving ALDH enzymes; effective substrate for sALDH
Organic SynthesisForms fluorescent substrates; intermediate for drug synthesis
Pharmaceutical IntermediateKey precursor for nabumetone; enhances anti-inflammatory drug formulations
Photophysical ResearchStudies reveal photodecarboxylation and potential for reactive intermediate generation

Mechanism of Action

The mechanism of action of 6-Methoxy-2-naphthaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Substituent Positions Molecular Weight Key Enzymatic Targets Fluorescence Properties (Ex/Em) Applications
6-Methoxy-2-naphthaldehyde 6-OCH₃, 2-CHO 186.19 ALDH-3, ADH II 316–330 nm / 460–465 nm sEH/ALDH assays, AIEgens, redox probes
4-Methoxy-1-naphthaldehyde 4-OCH₃, 1-CHO 186.19 ADH I Not reported ADH I-specific assays
7-Methoxy-1-naphthaldehyde 7-OCH₃, 1-CHO 186.19 ALDH-3 (NAD+-dependent) Not reported Comparative ALDH activity studies

Key Insights :

  • Positional Isomerism : The positions of methoxy and aldehyde groups dictate enzyme specificity. This compound selectively reacts with ADH II and ALDH-3, whereas 4-Methoxy-1-naphthaldehyde targets ADH I .
  • Cofactor Dependence : this compound operates with NADP+ in ALDH-3 assays, while 7-Methoxy-1-naphthaldehyde uses NAD+ .

Table 2: Fluorescence Performance in Assays

Compound Stokes Shift Assay Sensitivity Stability in Hydrolysis Key Findings
This compound ~140 nm 1 nM enzyme detection Stable under basic conditions Used in sEH inhibitor screening (IC50 determination)
MOP-e (AIEgen derivative) >150 nm N/A Aggregation-enhanced Redshifted emission for bioimaging
AldeRed-588-A Not applicable Comparable to ALDEFLUOR N/A Red-shifted alternative for ALDH assays

Research Findings :

  • AIE Behavior: this compound-derived MOP-e exhibits a 150 nm Stokes shift and redshifted emission in aggregates, outperforming non-AIE naphthaldehydes in bioimaging .
  • Enzymatic Hydrolysis Stability : this compound is resistant to buffer-catalyzed hydrolysis, enabling long-term fluorescence tracking in sEH assays .

Enzymatic Specificity and Kinetic Parameters

Table 3: Enzymatic Activity Metrics

Enzyme Substrate Km (μM) Vmax (nmol/min/mg) Inhibitor IC50 (nM)
ALDH-3 (human) This compound 14.8 19.1 N/A
ADH II This compound Not reported Fluorescence-based N/A
sEH CMNPC* 50 3 nM enzyme 2.5–7.6 (AUDA)

*CMNPC hydrolyzes to release this compound.

Key Studies :

  • ALDH-3 Activity : this compound oxidation correlates with ALDH-3 levels in diabetic patients’ saliva, validated via fluorimetric and Western blotting .
  • sEH Inhibition : Competitive inhibitors like AUDA reduce this compound production by >90% at 10 μM .

Biological Activity

6-Methoxy-2-naphthaldehyde is a compound with significant biological activity, primarily studied for its role in enzymatic reactions and potential therapeutic applications. This article provides a detailed overview of its biological properties, including enzyme kinetics, applications in medicinal chemistry, and relevant case studies.

This compound is synthesized from 2-acetyl-6-methoxynaphthalene through a series of reactions involving oxidation and reduction processes. The overall yield of this synthesis can reach approximately 73.2% when using selective oxidation methods with manganese dioxide (MnO2) . The compound is characterized by its ability to act as a substrate for various enzymes, particularly aldehyde dehydrogenases (ALDHs), which are crucial in drug metabolism and detoxification processes.

Enzyme Kinetics

This compound serves as an important substrate in the study of enzyme kinetics, particularly for human aldehyde dehydrogenase (hsALDH). Kinetic studies have shown that it exhibits varying Michaelis constant (KmK_m) values depending on the specific isoform of ALDH being examined. For instance, KmK_m values reported include 147.7 µM, 5.31 µM, and 0.71 µM, indicating its affinity for different ALDH isoforms .

The compound's role as a fluorogenic substrate allows for continuous monitoring of ALDH activity in biological samples, facilitating research into the enzyme's function in drug metabolism and the potential cytotoxicity of certain compounds .

Applications in Medicinal Chemistry

This compound is not only a substrate for enzymatic reactions but also a key intermediate in the synthesis of pharmacologically active compounds such as Nabumetone, a nonsteroidal anti-inflammatory drug (NSAID). Nabumetone is known for its lower gastrointestinal toxicity compared to traditional NSAIDs . The compound's utility in organic synthesis extends to the formation of fluorescent substrates that can be used in inhibition studies related to hypertension and vascular inflammation .

Case Studies

  • Fluorimetric Assays : A study utilized this compound in fluorimetric assays to determine ALDH activity in rat tissues. This approach demonstrated the compound's effectiveness in monitoring enzymatic reactions that are critical for understanding drug metabolism .
  • Photophysical Studies : Research on the photophysical properties of related naphthalene derivatives has provided insights into their behavior under UV light exposure. Such studies are crucial for evaluating the safety and efficacy of drugs that may undergo photodegradation .
  • Toxicological Investigations : Given its role as a substrate for ALDH, investigations into the cytotoxic effects of compounds metabolized by this enzyme have highlighted the importance of this compound in assessing drug safety profiles .

Summary of Findings

Study Focus Findings
Enzyme KineticsKmK_m values range from 0.71 µM to 147.7 µM for hsALDH isoforms .
Medicinal ApplicationsIntermediate for Nabumetone synthesis; used in fluorescent substrate formation .
Toxicological RelevanceAssists in evaluating cytotoxicity related to drug metabolism .

Q & A

Q. What are the common synthetic routes for preparing 6-Methoxy-2-naphthaldehyde?

  • Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation or formylation of methoxy-substituted naphthalenes. For example, one protocol uses 6-methoxynaphthalene with methyl(triphenylphosphoranylidene)acetate in toluene under reflux (120°C, 18 hours) to yield the enoate intermediate, which is further processed . Another method employs pyridine hydrochloride in 1-methyl-2-pyrrolidinone (NMPO) at 110°C for 24 hours, followed by aqueous workup . Yields vary depending on solvent choice and catalyst activity, with purity ensured via preparative HPLC .

Q. How is this compound utilized in enzymatic assays to study aldehyde dehydrogenase activity?

  • Methodological Answer : this compound serves as a fluorogenic substrate in continuous fluorimetric assays for cytosolic aldehyde dehydrogenase (ALDH). Oxidation of the compound generates a fluorescent product (6-methoxy-2-naphthoic acid), monitored at excitation/emission wavelengths of 330/465 nm. This method enables real-time kinetic analysis of enzyme activity in rat liver homogenates or recombinant enzymes, with sensitivity down to nanomolar concentrations . Control experiments without enzymes are critical to account for intrinsic fluorescence .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified under EU-GHS as harmful if swallowed, inhaled, or in contact with skin (H302, H312, H332). Researchers must use fume hoods, nitrile gloves, and protective eyewear. Storage should be in airtight containers at 2–8°C, avoiding prolonged exposure to light. Disposal requires incineration by certified waste handlers, adhering to local regulations for halogenated organics . Toxicity studies indicate moderate aquatic hazard (H413), necessitating containment to prevent environmental release .

Q. What analytical techniques are commonly employed to quantify this compound in biological samples?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment . For biological matrices (e.g., cell lysates), LC-MS/MS using a C18 column and electrospray ionization (negative mode) provides sub-ppm sensitivity. Fluorimetry is preferred for enzymatic assays due to its low detection limit (0.1 µM) . Calibration curves must account for matrix effects, validated via spike-and-recovery experiments .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to predict the reactivity of this compound in organic reactions?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models the electronic structure and regioselectivity. For instance, Fukui indices calculated via Mulliken charge analysis predict electrophilic attack at the aldehyde carbon, while natural bond orbital (NBO) analysis explains steric effects from the methoxy group . Exact exchange terms improve accuracy in atomization energy predictions (average error <2.4 kcal/mol) .

Q. What strategies can optimize the regioselectivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Regioselectivity in reactions like Mannich or Grignard additions is controlled by steric and electronic factors. The methoxy group at position 6 directs nucleophiles to the less hindered position 1 of the naphthalene ring. Acidic conditions (e.g., trifluoroacetic acid) enhance electrophilicity at the aldehyde via protonation, while bulky Lewis acids (e.g., TiCl₄) stabilize transition states for β-addition . Kinetic studies using in situ IR or NMR monitor intermediate formation to adjust reaction times and temperatures .

Q. How do researchers interpret contradictory data in kinetic studies involving this compound-based enzyme inhibition?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., ±20% in fluorimetric assays) arise from enzyme source variability (human vs. rat sEH) or inhibitor solubility limits . Control experiments must verify substrate stability under assay conditions. Data normalization to vehicle-treated controls and triplicate repeats minimize variability. For compounds with IC₅₀ >50 µM, solubility testing via nephelometry is essential to exclude false negatives .

Q. What are the challenges in scaling up synthetic protocols for this compound while maintaining yield and purity?

  • Methodological Answer : Scale-up challenges include exothermic reactions during acylation and byproduct formation from over-oxidation. Continuous flow reactors improve heat dissipation and reduce side reactions compared to batch processes . Purification via fractional crystallization (hexane/ethyl acetate) or simulated moving-bed (SMB) chromatography enhances yield (>85%). Purity is validated by GC-MS or ¹H-NMR, ensuring residual solvents (e.g., NMPO) are below ICH Q3C limits .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2-naphthaldehyde
Reactant of Route 2
6-Methoxy-2-naphthaldehyde

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